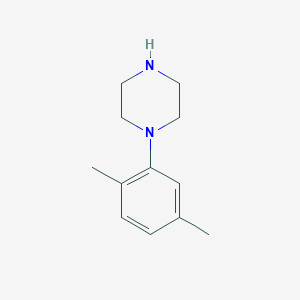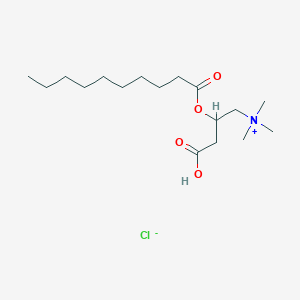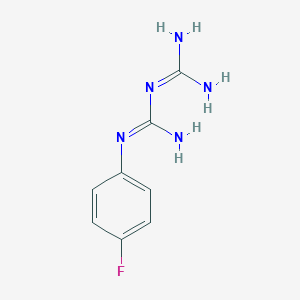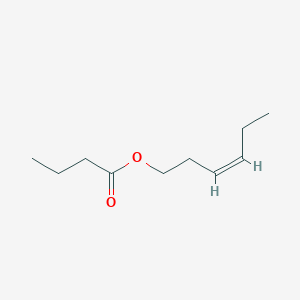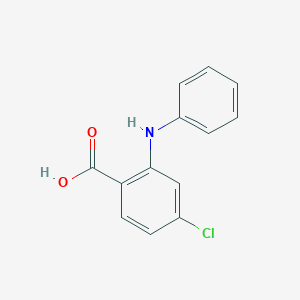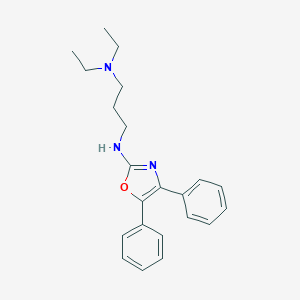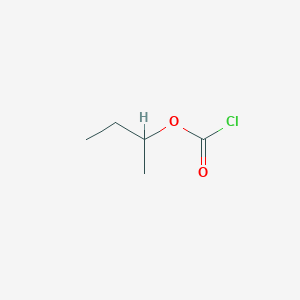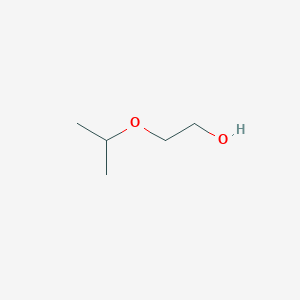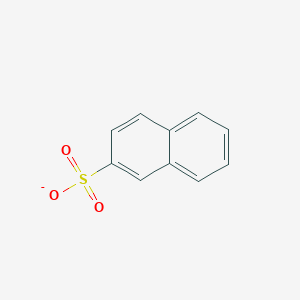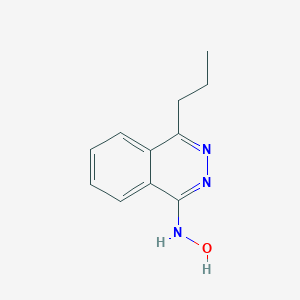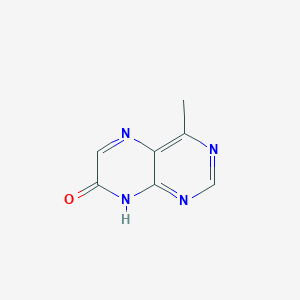
4-Methyl-7(8H)-pteridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-7(8H)-pteridinone, also known as 4-Methyl-7-hydroxymethylpterin, is a naturally occurring pteridine derivative. It has been found in several plants and microorganisms, and it is also an important intermediate in the synthesis of various coenzymes, including tetrahydrofolate and tetrahydromethanopterin.
Mechanism Of Action
The mechanism of action of 4-Methyl-7(8H)-pteridinone is not fully understood. However, it is believed to function as a cofactor for various enzymes involved in one-carbon metabolism and methanogenesis. It may also act as a scavenger of reactive oxygen species in living cells.
Biochemical And Physiological Effects
4-Methyl-7(8H)-pteridinone has been shown to have various biochemical and physiological effects. It is essential for the synthesis of tetrahydrofolate and tetrahydromethanopterin, which are important coenzymes involved in various metabolic pathways. It has also been shown to have antioxidant properties, which may be beneficial for preventing oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
One of the advantages of using 4-Methyl-7(8H)-pteridinone in lab experiments is its availability and relatively low cost. It is also a stable compound that can be easily synthesized and purified. However, one of the limitations is that its mechanism of action is not fully understood, which may hinder its use in certain experiments.
Future Directions
There are several future directions for the study of 4-Methyl-7(8H)-pteridinone. One area of research is the development of new synthetic methods for its production. Another area is the investigation of its role in various metabolic pathways, particularly in the context of disease. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of 4-Methyl-7(8H)-pteridinone involves the condensation of 2-amino-4-methyl-6-hydroxypyrimidine with formaldehyde. The reaction takes place in the presence of a catalyst, such as zinc chloride or magnesium oxide. The resulting product is then purified by recrystallization or chromatography.
Scientific Research Applications
4-Methyl-7(8H)-pteridinone has been extensively studied for its various scientific research applications. It has been used as a precursor for the synthesis of tetrahydrofolate, which is an essential coenzyme involved in one-carbon metabolism. It has also been used in the synthesis of tetrahydromethanopterin, which is a coenzyme involved in methanogenesis. Additionally, 4-Methyl-7(8H)-pteridinone has been used as a fluorescent probe for the detection of reactive oxygen species in living cells.
properties
CAS RN |
16041-29-5 |
|---|---|
Product Name |
4-Methyl-7(8H)-pteridinone |
Molecular Formula |
C7H6N4O |
Molecular Weight |
162.15 g/mol |
IUPAC Name |
4-methyl-8H-pteridin-7-one |
InChI |
InChI=1S/C7H6N4O/c1-4-6-7(10-3-9-4)11-5(12)2-8-6/h2-3H,1H3,(H,9,10,11,12) |
InChI Key |
DXWXYHAWBYBBQQ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C2C(=NC(=O)C=N2)N=CN1 |
SMILES |
CC1=C2C(=NC=N1)NC(=O)C=N2 |
Canonical SMILES |
CC1=C2C(=NC=N1)NC(=O)C=N2 |
synonyms |
4-Methyl-7(8H)-pteridinone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



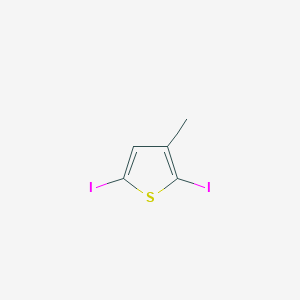
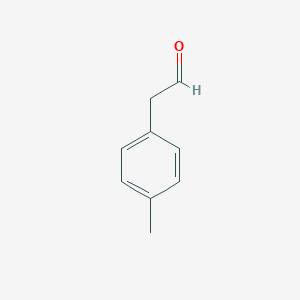
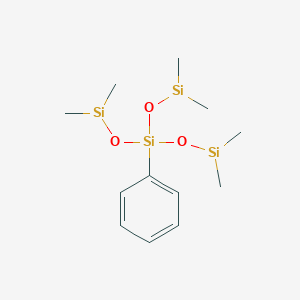
![4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B94768.png)
